Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 90389-87-0
VCID: VC3775428
InChI: InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
SMILES: CC(C)NCC1=CC(=CC=C1)F
Molecular Formula: C10H14FN
Molecular Weight: 167.22 g/mol

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

CAS No.: 90389-87-0

Cat. No.: VC3775428

Molecular Formula: C10H14FN

Molecular Weight: 167.22 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- - 90389-87-0

Specification

CAS No. 90389-87-0
Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]propan-2-amine
Standard InChI InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Standard InChI Key LULJUYVORLDSFI-UHFFFAOYSA-N
SMILES CC(C)NCC1=CC(=CC=C1)F
Canonical SMILES CC(C)NCC1=CC(=CC=C1)F

Introduction

Chemical Structure and Identification

Chemical Identity and Nomenclature

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is known by several synonyms in chemical databases and literature. The compound can be referred to using various naming conventions:

Nomenclature TypeName
IUPAC NameN-(3-fluorobenzyl)propan-2-amine
Common Name3-fluoro-N-(1-methylethyl)-benzenemethanamine
Alternative NamesN-(3-fluorophenylmethyl)isopropylamine
(3-fluorophenyl)methylamine

The hydrochloride salt of this compound is identified in chemical databases with specific registry numbers, including 90389-43-8 and 90389-87-0 .

Physical and Chemical Properties

Basic Physical Properties

The physical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- can be compared with similar compounds for which data is available. The hydrochloride salt has the following properties:

PropertyValueSource
Molecular FormulaC10H14FN (free base)Derived from salt form
Molecular Weight167.23 g/mol (estimated for free base)Calculated from molecular formula
AppearancePresumed crystalline solidBased on similar compounds
SolubilityLikely soluble in organic solvents; hydrochloride salt soluble in waterBased on similar amine compounds

Synthesis and Preparation Methods

Purification Methods

The compound can likely be purified through conventional methods such as:

  • Recrystallization of the hydrochloride salt

  • Column chromatography of the free base

  • Distillation under reduced pressure for the free base

Chemical Reactivity

Functional Group Reactivity

The reactivity of this compound is determined by its three main functional groups:

  • The fluorine substituent on the benzene ring, which affects the electronic distribution

  • The secondary amine group, which can participate in numerous reactions

  • The aromatic benzene ring, which can undergo electrophilic aromatic substitution

As a secondary amine, this compound would be expected to undergo typical amine reactions such as:

Reaction TypeExpected Outcome
AcylationFormation of amides
AlkylationFormation of tertiary amines
Reaction with aldehydes/ketonesFormation of imines
OxidationFormation of hydroxylamine derivatives

Structural Relationships to Similar Compounds

Comparison with Related Benzenemethanamines

Several related compounds provide context for understanding the properties of this specific fluorinated derivative:

CompoundMolecular FormulaMolecular WeightStructural Difference
Benzenemethanamine, N-(1-methylethyl)-C10H15N149.23 g/molLacks 3-fluoro substituent
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-C11H14F3N217.23 g/molHas CF3 instead of F at 3-position
Benzenemethanamine, 3-fluoro-N-methoxy-C8H10FNO155.17 g/molHas N-methoxy instead of N-isopropyl group

Structure-Activity Relationships

The presence of the fluorine atom at the 3-position of the benzene ring likely affects the compound's:

  • Lipophilicity

  • Metabolic stability

  • Binding affinity to potential biological targets

  • Acidity of the benzylic protons

These modifications can significantly alter the biological activity compared to the non-fluorinated analog. The specific positioning of the fluorine atom at the 3-position (meta) rather than 2- or 4-position would have distinct electronic effects on the aromatic system.

Analytical Methods for Identification

Chromatographic Analysis

The compound can likely be analyzed using standard analytical techniques including:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

Spectroscopic Analysis

Identification and characterization would typically involve:

  • Mass Spectrometry (MS) with expected molecular ion peak at m/z 167 for the free base

  • Infrared Spectroscopy (IR) showing characteristic N-H stretching bands

  • Nuclear Magnetic Resonance (NMR) with distinctive patterns for the aromatic, benzylic, and isopropyl protons

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